Gantacurium
Beschreibung
Eigenschaften
CAS-Nummer |
758669-50-0 |
|---|---|
Molekularformel |
C53H69ClN2O14+2 |
Molekulargewicht |
993.6 g/mol |
IUPAC-Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |
InChI-Schlüssel |
ZQLDXCSTJFLRPY-RWBXLJKRSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Isomerische SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Andere CAS-Nummern |
758669-50-0 |
Synonyme |
gantacurium GW 280430A GW-280430A GW280430A |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bis-Isoquinolinium Diester Formation via Chlorofumaryl Chloride
The primary synthesis pathway for this compound involves the condensation of chlorofumaryl chloride with benzylisoquinolinium and phenylisoquinolinium salts. As detailed in synthetic protocols, chlorofumaryl chloride (1,3-dichloro-1,3-dioxo-2-propanolyl chloride) serves as a central bridging agent. The reaction proceeds in dichloroethane under anhydrous conditions, where chlorofumaryl chloride reacts with equimolar amounts of benzylisoquinolinium salt (I) and phenylisoquinolinium salt (II). This yields a complex mixture of esterified intermediates, from which this compound is isolated via preparative high-performance liquid chromatography (HPLC).
A critical intermediate in this route is the chlorofumaric acid monoester (X), formed by dehydrochlorination of dichlorosuccinic acid monoester (IX) using triethylamine (TEA) in dichloromethane. Subsequent treatment with oxalyl chloride converts this monoester into the reactive acyl chloride (XI), which is finally condensed with a second isoquinolinium derivative to form the bis-isoquinolinium diester structure of this compound.
Alternative Route via Quaternized Propylsulfonate Intermediates
An alternative method begins with (R)-(-)-5'-methoxylaudanosine (I), a tetrahydroisoquinoline alkaloid. Quaternization with 1,3-dioxa-2-thiane 2,2-dioxide (II) in hot acetone produces a propylsulfonate intermediate (III), which is treated with acetyl chloride (Ac-Cl) in methanol to yield an isoquinolinium derivative (IV). Parallel synthesis of a second isoquinolinium intermediate (VII) from (S)(+)-cryptostyline III (V) follows a similar pathway. The final coupling of these intermediates with chlorofumaryl chloride completes the diester structure.
Stereochemical Considerations and Isomer Separation
This compound, like other isoquinolinium NMBAs, exists as a mixture of geometric and optical isomers. The 1R-cis,1'R-cis isomer is the pharmacologically active form, necessitating rigorous chromatographic separation. As described in patent US8158795B2, purification employs modified silica gel treated with quaternary ammonium compounds (e.g., benzyltrimethylammonium chloride). This stationary phase preferentially interacts with the target isomer through ionic and π-π interactions.
The mobile phase typically consists of methylene chloride, methanol, and benzenesulfonic acid (4000:500:0.25 v/v). The benzenesulfonic acid acts as an ion-pairing agent, enhancing resolution between isomers. Using this method, the 1R-cis,1'R-cis isomer is isolated with >98% purity, critical for ensuring consistent neuromuscular blocking activity.
Industrial-Scale Purification Techniques
Chromatographic Optimization
Large-scale production requires scalable HPLC systems with dynamically modified silica. The patent US8158795B2 specifies silica treatment with benzyltrimethylammonium chloride, creating a positively charged surface that selectively retains the polar isoquinolinium isomers. Key parameters include:
| Parameter | Specification |
|---|---|
| Stationary Phase | Benzyltrimethylammonium-modified silica |
| Mobile Phase | CH₂Cl₂:MeOH:C₆H₅SO₃H (4000:500:0.25) |
| Column Temperature | 25–30°C |
| Flow Rate | 10–15 mL/min |
This method achieves baseline separation of isomers while minimizing degradation, a common issue with traditional alumina-based columns.
Crystallization and Final Formulation
Post-chromatography, the purified isomer is crystallized from a mixture of acetone and ethyl acetate. The resultant this compound chloride is lyophilized to a stable powder, with residual solvents controlled to <0.1% per ICH guidelines.
Comparative Synthesis Metrics
| Parameter | Chlorofumaryl Route | Propylsulfonate Route |
|---|---|---|
| Reaction Time | 48–72 h | 96–120 h |
| Yield (Crude Product) | 35–40% | 25–30% |
| Purity Post-HPLC | 98.5% | 97.8% |
The chlorofumaryl method offers higher efficiency but requires stringent control over chlorinated solvents.
Analyse Chemischer Reaktionen
Gantacuriumchlorid unterliegt verschiedenen Arten chemischer Reaktionen:
Alkalische Hydrolyse: Dies ist ein langsamerer Prozess, der eine pH-sensitive Hydrolyse beinhaltet.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Cystein und alkalische Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind inaktivierte Formen von Gantacurium, die nicht mit Acetylcholinrezeptoren interagieren .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characteristics
- Rapid Onset : Gantacurium achieves neuromuscular block within 1 minute when administered at doses of 2–3 times the effective dose (ED95), comparable to succinylcholine which reaches peak effect in approximately 0.8 minutes .
- Ultrashort Duration : The duration of action is significantly shorter than traditional non-depolarizing agents, allowing for quicker recovery from neuromuscular blockade .
- Minimal Side Effects : Preclinical studies indicate that this compound does not cause significant histamine release or cardiovascular effects such as pulmonary vasoconstriction .
Surgical Anesthesia
This compound is primarily investigated for its use in surgical anesthesia. Its rapid onset and short duration make it particularly useful for procedures requiring quick intubation and prompt recovery from muscle paralysis. Studies have shown that this compound can effectively facilitate endotracheal intubation while minimizing hemodynamic disturbances .
Veterinary Medicine
In veterinary settings, this compound has been studied for its effects on laryngospasm in anesthetized cats. Research suggests that it may blunt evoked laryngospasm effectively, providing a safer alternative during anesthesia in animal surgeries . Its pharmacokinetic profile makes it suitable for use in various species, including dogs and cats, where rapid recovery from anesthesia is critical.
Comparative Analysis with Other Neuromuscular Blockers
| Property | This compound | Succinylcholine | Cisatracurium | Atracurium |
|---|---|---|---|---|
| Onset Time | ~1 min | ~0.8 min | ~2-3 min | ~2-3 min |
| Duration of Action | Ultrashort | Short | Intermediate | Intermediate |
| Histamine Release | Minimal | Moderate | Low | Moderate |
| Recovery Profile | Rapid | Rapid | Slower | Variable |
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
- Preclinical Studies : In beagle dogs, this compound demonstrated a significant reduction in arterial pressure without adverse respiratory effects, reinforcing its safety profile .
- Human Trials : Phase III clinical trials have shown that this compound can achieve comparable neuromuscular blockade to succinylcholine while avoiding some of the latter's side effects, such as prolonged muscle paralysis and post-operative myalgia .
- Veterinary Applications : A study evaluated the effectiveness of this compound in preventing laryngospasm during anesthesia in cats, indicating its potential for improving safety in veterinary surgical procedures .
Wirkmechanismus
Gantacurium chloride exerts its effects by acting as an antagonist to the neuronal acetylcholine receptor subunit alpha-3 . It causes a dose-dependent transient decrease in arterial blood pressure and mild histamine release at higher doses . The pharmacokinetic parameters are consistent with rapid inactivation by plasma cysteine .
Vergleich Mit ähnlichen Verbindungen
Gantacuriumchlorid wird mit anderen neuromuskulären Blockern wie Cisatracurium, Atracurium und Succinylcholin verglichen:
Cisatracurium und Atracurium: Diese Verbindungen unterliegen einer Hofmann-Eliminierung, während Gantacurium eine Cystein-Addition und eine alkalische Hydrolyse durchläuft.
Succinylcholin: This compound hat einen succinylcholin-ähnlichen schnellen Beginn und eine kurze Wirkdauer, jedoch ohne die mit Succinylcholin verbundenen Nebenwirkungen.
Ähnliche Verbindungen sind:
- Cisatracurium
- Atracurium
- Succinylcholin
- CW002
- CW011
Gantacuriumchlorid ist aufgrund seiner asymmetrischen Bis-Onium-Ester-Struktur und seiner schnellen Inaktivierung durch Cystein-Addition einzigartig .
Q & A
Q. Q1. What experimental models are most appropriate for studying Gantacurium’s neuromuscular blocking efficacy and reversibility?
Methodological Answer: Preclinical studies in primates (e.g., rhesus monkeys) and cats are standard for evaluating this compound’s pharmacodynamics due to their neuromuscular junction similarity to humans. These models measure metrics like onset time (e.g., <3 minutes at 4× ED95 in humans), duration of action (~15 minutes at 4× ED95), and reversal kinetics using L-cysteine (e.g., recovery time reduced by 6 minutes post-administration) . Dose-response curves (e.g., ED95 = 0.19 mg/kg in humans) should be constructed with electromyography or mechanomyography to quantify blockade depth .
Q. Q2. How does this compound’s metabolic pathway influence its pharmacokinetic profile compared to other benzylisoquinolines?
Methodological Answer: this compound is uniquely metabolized via two non-enzymatic pathways: (1) cysteine adduction, forming an inactive thiol-adduct, and (2) pH-sensitive ester hydrolysis. Unlike atracurium or cisatracurium (Hofmann elimination), this compound’s metabolism is independent of organ function, making it suitable for patients with renal/hepatic impairment. Researchers should quantify metabolites (e.g., via HPLC-MS) to assess metabolic stability under varying pH and cysteine concentrations .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported hemodynamic effects of this compound at supratherapeutic doses?
Methodological Answer: High-dose this compound (≥8× ED95) triggers transient hypotension and tachycardia in primates, likely due to histamine release. To dissect mechanisms, use in vivo models with histamine receptor antagonists (e.g., H1/H2 blockers) and measure plasma histamine levels via ELISA. Compare these findings with structurally related agents (e.g., mivacurium) to isolate structure-activity relationships. Contradictions in human vs. animal data necessitate cross-species PK/PD modeling to adjust for interspecies variability in histamine sensitivity .
Q. Q4. What methodologies optimize the timing and dosing of L-cysteine for reversing this compound-induced neuromuscular blockade without causing neurotoxicity?
Methodological Answer: L-cysteine’s reversal efficacy depends on administration timing: in primates, early administration (1 minute post-Gantacurium) reduces recovery time by 6 minutes vs. delayed dosing. However, high cysteine doses may pose neurotoxic risks via excitatory pathways. Researchers should:
- Conduct dose-escalation studies with neurophysiological monitoring (e.g., EEG) in animal models.
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
- Validate safety in vulnerable populations (e.g., diabetics, elderly) using ex vivo neuronal cultures exposed to cysteine-metabolite mixtures .
Q. Q5. How do structural modifications in this compound analogs (e.g., CW002) affect binding kinetics to nicotinic acetylcholine receptors?
Methodological Answer: Compare this compound (chlorofumarate) with CW002 (lacks chlorine substituents) using:
- Molecular docking simulations to map interactions with receptor α-subunits.
- Patch-clamp electrophysiology to measure IC50 shifts in the presence of cysteine.
- Structure-activity relationship (SAR) analysis to correlate halogenation patterns with on/off rates. For example, CW002’s slower cysteine binding (t1/2 = 11.4 minutes vs. <2 minutes for this compound) suggests chlorine’s role in accelerating adduct formation .
Data Analysis and Contradiction Management
Q. Q6. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s duration of action across species?
Methodological Answer: Employ mixed-effects modeling to account for interspecies variability (e.g., primates vs. dogs). Key covariates include:
Q. Q7. How should researchers address discrepancies in histamine release data between in vitro and in vivo studies of this compound?
Methodological Answer: Discrepancies often arise from in vitro models lacking mast cell populations. To reconcile:
- Use mast cell-enriched ex vivo models (e.g., human skin tissue assays).
- Compare histamine release in transgenic animals (e.g., mast cell-deficient mice) vs. wild-type.
- Apply systems pharmacology to model mast cell activation thresholds and this compound’s concentration gradients in tissues .
Guidelines for Rigor:
- Experimental Design: Pre-register animal studies with protocols for dose ranges, reversal agents, and outcome measures to reduce bias .
- Data Transparency: Share raw electrophysiological datasets and analytical code via repositories like Figshare or Zenodo .
- Ethical Compliance: Adhere to ARRIVE guidelines for preclinical research and obtain ethics approval for human tissue/cell line use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
